3-Fluoro-2-hydroxypropanoic acid

Description

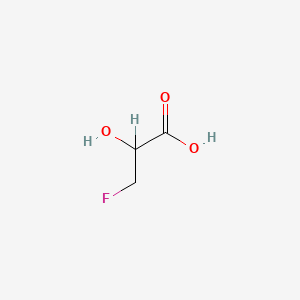

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIAUFVPRSSBGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70962984 | |

| Record name | 3-Fluoro-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-47-6 | |

| Record name | 3-Fluoro-2-hydroxypropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-fluoro-2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70962984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-2-hydroxypropanoic acid chemical structure and properties

An In-depth Technical Guide to 3-Fluoro-2-hydroxypropanoic Acid

Introduction

This compound, also known as β-fluorolactic acid, is a fluorinated derivative of lactic acid. The introduction of a fluorine atom can significantly alter the chemical and biological properties of organic molecules, making this compound a subject of interest for researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental methodologies.

Chemical Structure and Identifiers

This compound is a three-carbon carboxylic acid with a hydroxyl group on the second carbon and a fluorine atom on the third carbon.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₃H₅FO₃[1] |

| CAS Number | 433-47-6[1] |

| InChI | InChI=1S/C3H5FO3/c4-1-2(5)3(6)7/h2,5H,1H2,(H,6,7)[1] |

| InChIKey | UYIAUFVPRSSBGY-UHFFFAOYSA-N[1] |

| SMILES | C(C(C(=O)O)O)F[1] |

| Synonyms | 3-fluorolactic acid, β-fluorolactic acid[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some properties may be reported for specific enantiomers, such as the (2R)-enantiomer.

| Property | Value | Source |

| Molecular Weight | 108.07 g/mol | [1] |

| Boiling Point | 297.70 °C | (for (2R)-enantiomer)[2] |

| Flash Point | 133.80 °C | (for (2R)-enantiomer)[2] |

| XLogP3 | -0.5 | [1] |

| Storage Temperature | 2°C - 8°C | (for (2R)-enantiomer)[2] |

Experimental Protocols

Biocatalytic Synthesis of 2-Fluoro-3-hydroxypropionic acid

A biocatalytic method for the synthesis of the isomeric 2-fluoro-3-hydroxypropionic acid has been reported, which provides an environmentally friendly alternative to chemical synthesis.[3][4] This method utilizes engineered E. coli.

Methodology:

-

Bacterial Strain: E. coli co-expressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and malonate transmembrane protein (MadLM).[3][4]

-

Reaction Conditions: The whole-cell transformation is conducted in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.8).[3]

-

Substrate and Cofactors: The reaction mixture contains 2-fluoro malonate (2-FMA) as the substrate, along with necessary cofactors such as NADPH, ATP, and CoA.[3]

-

Incubation: The reaction is carried out at 30°C with shaking for 24 hours.[3][4]

-

Product Formation: The engineered enzymes catalyze the conversion of 2-fluoro malonate to 2-fluoro-3-hydroxypropionic acid.

-

Analysis: The product formation can be monitored and quantified using techniques like HPLC-MS and ¹⁹F-NMR.[3]

General Analytical Techniques

Standard analytical techniques are employed for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the chemical structure. In ¹H NMR, the chemical shifts and coupling constants of the protons provide information about their chemical environment. For the related propanoic acid, the methyl protons typically appear as a triplet, the methylene protons as a quartet, and the carboxylic acid proton as a singlet.[5] The presence of the fluorine atom in this compound will introduce further splitting (H-F coupling). ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atom.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorptions would include a broad O-H stretch from the carboxylic acid and alcohol (typically in the 2500-3300 cm⁻¹ region), and a strong C=O stretch from the carbonyl group (around 1700-1725 cm⁻¹).[7] The C-F bond also has a characteristic stretching vibration, typically in the 1000-1400 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. This data helps in confirming the molecular formula and structural features.

Biological Activity and Signaling Pathways

Currently, there is limited information in the public domain regarding the specific biological activities and signaling pathways of this compound. However, its structural similarity to lactic acid, a key molecule in metabolism, suggests that it could potentially interact with biological systems.

The isomeric compound, 2-fluoro-3-hydroxypropionic acid, has been identified as a substrate for the synthesis of other fluorinated compounds, such as the biopolymer poly(2-fluoro-3-hydroxypropionic acid) (FP3HP).[3][4] This suggests a potential application in the development of novel biomaterials.

Visualizations

Logical Relationship of this compound

Caption: Structural features and their influence on properties.

Biocatalytic Synthesis Workflow

Caption: Workflow of biocatalytic synthesis.

References

- 1. This compound | C3H5FO3 | CID 3013882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-3-Fluoro-2-hydroxypropanoic acid | 3130-92-5 | DAA13092 [biosynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 2-Fluoro-3-hydroxypropanoic acid | C3H5FO3 | CID 10329261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. docbrown.info [docbrown.info]

3-Fluoro-2-hydroxypropanoic acid CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of 3-Fluoro-2-hydroxypropanoic acid, including its chemical identifiers and key physicochemical properties. Due to the limited availability of in-depth experimental data and biological studies for this specific compound, this document also presents a detailed experimental protocol for the biocatalytic synthesis of the closely related isomer, 2-fluoro-3-hydroxypropionic acid, to serve as a relevant reference for researchers in the field of fluorinated organic compounds. This guide is intended to be a foundational resource for professionals engaged in chemical research and drug development.

Chemical Identification and Properties

This compound is a fluorinated derivative of lactic acid. Its fundamental chemical identifiers and computed physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 433-47-6 | [1] |

| Molecular Formula | C₃H₅FO₃ | [1] |

| Molecular Weight | 108.07 g/mol | [1] |

| Canonical SMILES | C(C(C(=O)O)O)F | [1] |

| InChI Key | UYIAUFVPRSSBGY-UHFFFAOYSA-N | [1] |

| Computed XLogP3 | -0.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Safety and Hazard Information

Based on available data, this compound is associated with the following GHS hazard classifications:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H318: Causes serious eye damage[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Experimental Protocols: A Case Study in Biocatalytic Synthesis

Objective: To synthesize 2-fluoro-3-hydroxypropionic acid using an engineered E. coli strain.

Materials and Reagents:

-

Engineered E. coli BL21(DE3) strain co-expressing:

-

Methylmalonyl CoA synthase (MatBrp)

-

Methylmalonyl CoA reductase (MCR)

-

Malonate transmembrane protein (MadLM)

-

-

Luria-Bertani (LB) medium

-

Appropriate antibiotics for plasmid maintenance

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

2-fluoromalonic acid (2-FMA) substrate

-

Tris-HCl buffer (100 mM, pH 7.8)

-

NADPH, ATP, Coenzyme A (CoA), MgCl₂

Protocol:

-

Strain Cultivation:

-

Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.

-

Incubate overnight at 37°C with shaking at 200 rpm.

-

Transfer the overnight culture to 50 mL of fresh LB medium with antibiotics in a 250 mL flask.

-

Grow the culture at 37°C and 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

-

Protein Expression Induction:

-

Induce the expression of the target enzymes by adding IPTG to a final concentration of 0.5 mM.

-

Continue to culture the cells at a lower temperature, for example, 16°C, for 12-16 hours to allow for proper protein folding.

-

-

Whole-Cell Biotransformation:

-

Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with 100 mM Tris-HCl buffer (pH 7.8).

-

Resuspend the cells in the Tris-HCl buffer to a desired cell density.

-

Initiate the biotransformation reaction in a reaction mixture containing the cell suspension, 20 mM 2-FMA, 2 mM NADPH, 2 mM ATP, 1 mM CoA, and 10 mM MgCl₂.

-

Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24 hours.[3]

-

-

Product Analysis:

Signaling Pathways and Logical Relationships

Currently, there is no published information detailing the involvement of this compound in specific biological signaling pathways.

However, to meet the visualization requirement, a logical workflow for the biocatalytic synthesis of the related compound, 2-fluoro-3-hydroxypropionic acid, is presented below. This diagram illustrates the key steps from the substrate to the final product as described in the experimental protocol.

References

- 1. This compound | C3H5FO3 | CID 3013882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

- 3. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling 3-Fluoro-2-hydroxypropanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-hydroxypropanoic acid, a monofluorinated derivative of lactic acid, represents a molecule of significant interest in the field of medicinal chemistry and drug development. The strategic incorporation of a fluorine atom can profoundly influence the physicochemical and biological properties of a molecule, including its acidity, metabolic stability, and binding affinity to target proteins. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to this compound, offering a valuable resource for researchers exploring its potential applications.

While the definitive first synthesis of this compound is not prominently documented in readily available historical records, its conceptualization lies at the intersection of classical organic synthesis and the burgeoning field of organofluorine chemistry. The development of methods to selectively introduce fluorine into organic molecules has been a pivotal focus of chemical research, driven by the unique properties imparted by this highly electronegative element.

Physicochemical Properties

The introduction of a fluorine atom in the C3 position of 2-hydroxypropanoic acid (lactic acid) significantly alters its electronic properties. This modification can impact its acidity and interactions with biological systems. A summary of its key computed physicochemical properties is provided below.

| Property | Value | Source |

| Molecular Formula | C3H5FO3 | PubChem[1] |

| Molecular Weight | 108.07 g/mol | PubChem[1] |

| XLogP3 | -0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 108.02227218 Da | PubChem[1] |

| Monoisotopic Mass | 108.02227218 Da | PubChem[1] |

| Topological Polar Surface Area | 57.5 Ų | PubChem[1] |

| Heavy Atom Count | 7 | PubChem |

| Complexity | 72.6 | PubChem[1] |

| CAS Number | 433-47-6 | PubChem[1] |

Historical Context and Synthesis

The synthesis of fluorinated organic compounds has a rich history, with early efforts focused on direct fluorination, a process often fraught with challenges due to the high reactivity of elemental fluorine. Over time, more controlled and selective methods were developed, enabling the precise placement of fluorine atoms within a molecular scaffold.

A related compound, 2-Fluoro-3-hydroxypropionic acid, was synthesized via a biocatalytic approach using engineered E. coli.[2][3][4] This highlights the modern trend towards enzymatic and whole-cell biocatalysis for the production of fluorinated molecules under milder and more environmentally friendly conditions.

The following diagram illustrates a generalized synthetic workflow for the preparation of a fluorinated hydroxy acid, representing a logical approach to the synthesis of this compound.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature. However, based on general principles of organic synthesis, a hypothetical protocol can be outlined.

Hypothetical Synthesis of this compound

-

Step 1: Protection of a Suitable Precursor. A commercially available starting material, such as methyl 2,3-dihydroxypropanoate, would first have its hydroxyl groups protected to prevent unwanted side reactions during fluorination. This could be achieved using standard protecting groups like silyl ethers or acetals.

-

Step 2: Selective Fluorination. The protected intermediate would then be subjected to a selective fluorination reaction to replace one of the protected hydroxyl groups with a fluorine atom. A variety of fluorinating reagents could be employed, such as diethylaminosulfur trifluoride (DAST) or other nucleophilic fluorinating agents. The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully optimized to achieve the desired regioselectivity and yield.

-

Step 3: Deprotection. Following the successful introduction of the fluorine atom, the protecting groups would be removed under appropriate conditions to yield the final product, this compound.

-

Step 4: Purification and Characterization. The crude product would be purified using techniques such as column chromatography or recrystallization. The structure and purity of the final compound would be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (MS).

Biological Significance and Potential Applications

The introduction of a fluorine atom can significantly impact the biological activity of a molecule. In the context of drug design, fluorination can:

-

Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.

-

Modulate Acidity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can affect a molecule's binding to its biological target.

-

Improve Binding Affinity: The unique steric and electronic properties of fluorine can lead to more favorable interactions within a protein's binding pocket.

While specific biological activities for this compound are not widely reported, its structural similarity to lactic acid suggests potential roles as a metabolic probe or an inhibitor of enzymes involved in lactate metabolism. Further research is warranted to explore its potential in areas such as cancer metabolism, where lactate plays a crucial role.

The following diagram illustrates the potential logical relationships in the drug discovery process involving a fluorinated analog like this compound.

Caption: Logical flow in drug discovery for a fluorinated analog.

Conclusion

This compound stands as a molecule with untapped potential in the realm of chemical biology and drug discovery. While its historical discovery remains somewhat obscure, the principles of its synthesis are well-grounded in modern organic chemistry. The data presented in this technical guide provide a foundational understanding of its properties and potential applications. Further research into efficient and scalable synthetic routes, as well as comprehensive biological evaluation, will be crucial in unlocking the full potential of this intriguing fluorinated building block for the development of novel therapeutics and research tools.

References

- 1. This compound | C3H5FO3 | CID 3013882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

- 3. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-hydroxypropanoic acid, a fluorinated analog of lactic acid, is a molecule of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom can profoundly alter the physicochemical properties of a molecule, influencing its acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthetic pathways for this compound, with a focus on chemical synthesis routes. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to aid researchers in the preparation of this valuable building block.

Chemical Synthesis Pathway: A Two-Step Approach

The primary chemical synthesis route to this compound involves a two-step process: the reduction of an α-keto ester intermediate, ethyl 3-fluoro-2-oxopropanoate, followed by the hydrolysis of the resulting α-hydroxy ester. This pathway allows for the preparation of both the racemic and enantiomerically enriched forms of the target molecule.

Step 1: Synthesis of Ethyl 3-fluoro-2-hydroxypropanoate via Reduction

The key intermediate, ethyl 3-fluoro-2-hydroxypropanoate, is synthesized by the reduction of ethyl 3-fluoro-2-oxopropanoate. This reduction can be achieved through both non-enantioselective and enantioselective methods.

A. Non-enantioselective (Racemic) Synthesis

A straightforward approach to obtaining racemic ethyl 3-fluoro-2-hydroxypropanoate is through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of Ethyl 3-fluoro-2-oxopropanoate

-

Materials:

-

Ethyl 3-fluoro-2-oxopropanoate

-

Palladium on carbon (Pd/C, 10 wt%)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve ethyl 3-fluoro-2-oxopropanoate in anhydrous ethanol.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature for the required reaction time (typically monitored by TLC or GC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude ethyl 3-fluoro-2-hydroxypropanoate.

-

Purify the crude product by vacuum distillation or column chromatography.

-

B. Enantioselective Synthesis

The synthesis of enantiomerically pure (R)- or (S)-3-fluoro-2-hydroxypropanoic acid is crucial for many pharmaceutical applications. This is typically achieved through the asymmetric reduction of ethyl 3-fluoro-2-oxopropanoate using chiral catalysts or biocatalysts. While specific examples for ethyl 3-fluoro-2-oxopropanoate are not extensively detailed in the literature, analogous asymmetric reductions of similar α-keto esters are well-established. These methods often employ chiral metal complexes (e.g., Ru-BINAP) or enzymatic reductions.

For instance, the asymmetric reduction of similar keto esters has been successfully carried out using recombinant E. coli cells expressing specific reductases, achieving high yields and excellent enantiomeric excess.

Conceptual Experimental Protocol: Enantioselective Enzymatic Reduction

-

Materials:

-

Ethyl 3-fluoro-2-oxopropanoate

-

Whole cells of a suitable microorganism (e.g., Saccharomyces cerevisiae or a recombinant E. coli strain overexpressing a carbonyl reductase)

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Glucose (as a co-substrate for cofactor regeneration)

-

-

Procedure:

-

Prepare a suspension of the microbial cells in the buffer solution.

-

Add glucose to the cell suspension.

-

Add ethyl 3-fluoro-2-oxopropanoate to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking.

-

Monitor the progress of the reaction by chiral HPLC or GC.

-

Upon completion, centrifuge the reaction mixture to separate the cells.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting ethyl (R)- or (S)-3-fluoro-2-hydroxypropanoate by column chromatography.

-

Step 2: Hydrolysis of Ethyl 3-fluoro-2-hydroxypropanoate

The final step in the synthesis is the hydrolysis of the ester group of ethyl 3-fluoro-2-hydroxypropanoate to yield the carboxylic acid. This can be accomplished under either acidic or basic conditions.

Experimental Protocol: Basic Hydrolysis (Saponification)

-

Materials:

-

Ethyl 3-fluoro-2-hydroxypropanoate (racemic or enantiomerically enriched)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Water

-

Methanol or Ethanol (as a co-solvent)

-

Hydrochloric acid (HCl, for acidification)

-

-

Procedure:

-

Dissolve ethyl 3-fluoro-2-hydroxypropanoate in a mixture of water and a co-solvent like methanol or ethanol.

-

Add a stoichiometric amount of sodium hydroxide or lithium hydroxide to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully acidify with hydrochloric acid to a pH of approximately 1-2.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain this compound.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediates. Please note that specific yields and enantiomeric excess can vary depending on the exact reaction conditions and catalysts used.

| Step | Reactants | Products | Catalyst/Reagent | Solvent | Typical Yield (%) | Enantiomeric Excess (%) |

| Racemic Reduction | Ethyl 3-fluoro-2-oxopropanoate | Ethyl 3-fluoro-2-hydroxypropanoate | Pd/C, H₂ | Ethanol | >90 | N/A (racemic) |

| Enantioselective Reduction | Ethyl 3-fluoro-2-oxopropanoate | Ethyl (R)- or (S)-3-fluoro-2-hydroxypropanoate | Chiral Catalyst/Enzyme | Buffer/Solvent | Variable | >95 |

| Basic Hydrolysis | Ethyl 3-fluoro-2-hydroxypropanoate | This compound | NaOH or LiOH | Water/Alcohol | >95 | Maintained |

Pathway and Workflow Visualization

To provide a clear visual representation of the synthesis pathways, the following diagrams have been generated using the DOT language.

Caption: Chemical synthesis pathway for this compound.

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide outlines the primary synthetic routes to this compound, providing a foundation for its preparation in a research and development setting. The described two-step chemical synthesis, involving the reduction of an α-keto ester followed by hydrolysis, is a versatile approach that can be adapted to produce both racemic and enantiomerically enriched forms of the target molecule. The provided experimental protocols and workflow diagrams serve as a practical resource for scientists engaged in the synthesis of fluorinated compounds for pharmaceutical and other applications. Further optimization of reaction conditions and exploration of novel catalytic systems will continue to enhance the efficiency and selectivity of these synthetic pathways.

Spectroscopic Data of 3-Fluoro-2-hydroxypropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of predicted spectroscopic data for 3-Fluoro-2-hydroxypropanoic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra in the public domain, this document focuses on high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide also outlines generalized experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using computational models and can serve as a valuable reference for the identification and characterization of this molecule.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.6 - 4.8 | Doublet of Doublets | 2H | CH ₂F |

| ~4.2 - 4.3 | Triplet | 1H | CH (OH) |

| ~12.0 - 13.0 | Singlet (broad) | 1H | COOH |

| ~5.0 - 6.0 | Singlet (broad) | 1H | OH |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| ~172 - 174 | C =O |

| ~82 - 84 (d, ¹JCF ≈ 170-180 Hz) | C H₂F |

| ~68 - 70 | C H(OH) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Broad | O-H stretch (alcohol) |

| 3300 - 2500 | Very Broad | O-H stretch (carboxylic acid) |

| ~1720 | Strong | C=O stretch (carboxylic acid) |

| ~1200 | Strong | C-O stretch |

| ~1050 | Strong | C-F stretch |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

| m/z | Relative Intensity (%) | Assignment |

| 107.01 | 100 | [M-H]⁻ |

| 87.02 | 30 | [M-H-HF]⁻ |

| 61.01 | 15 | [M-H-HCOOH]⁻ |

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Actual parameters may vary depending on the instrument and specific experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a suitable IR-transparent window (e.g., NaCl or KBr plates) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization (e.g., methanol or acetonitrile with a small amount of water).

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire spectra in both positive and negative ion modes to determine the optimal ionization. For a carboxylic acid, negative mode is often preferred.

-

Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500).

-

-

Data Processing: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the detected ions and their relative abundances. The molecular ion (e.g., [M-H]⁻ in negative mode) can be used to confirm the molecular weight of the compound.

An In-depth Technical Guide on the Solubility and Stability of 3-Fluoro-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-hydroxypropanoic acid is a fluorinated derivative of lactic acid with potential applications in medicinal chemistry and materials science. Understanding its physicochemical properties, particularly solubility and stability, is crucial for its effective use in research and development. This technical guide provides a comprehensive overview of the available information on the solubility and stability of this compound. Due to the limited direct experimental data for this specific compound, this guide leverages data from structurally similar compounds, predictive models, and established chemical principles to provide a thorough analysis. It also outlines detailed experimental protocols for determining these properties, offering a framework for researchers to generate specific data for their applications.

Introduction

This compound (CAS No: 433-47-6) is a three-carbon alpha-hydroxy acid distinguished by the presence of a fluorine atom at the C-3 position.[1] This structural modification is anticipated to influence its chemical reactivity, biological activity, and physicochemical properties compared to its non-fluorinated analog, lactic acid. The incorporation of fluorine can alter acidity, lipophilicity, and metabolic stability, making it an attractive moiety in drug design. This guide focuses on two key developability parameters: solubility and stability.

Predicted Physicochemical Properties

A summary of the computed physicochemical properties for this compound is presented in Table 1. These values are computationally derived and provide a preliminary assessment of the molecule's behavior.

| Property | Value | Source |

| Molecular Formula | C₃H₅FO₃ | PubChem[1] |

| Molecular Weight | 108.07 g/mol | PubChem[1] |

| XLogP3 | -0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

Table 1: Predicted Physicochemical Properties of this compound.

Solubility Profile

3.1. Predicted Aqueous Solubility

The predicted octanol-water partition coefficient (XLogP3) of -0.5 suggests that this compound is a hydrophilic compound and is likely to be highly soluble in water.[1] The presence of a carboxylic acid and a hydroxyl group allows for hydrogen bonding with water molecules, further enhancing its aqueous solubility.

3.2. Solubility in Organic Solvents

Based on the behavior of similar small, polar organic acids like lactic acid and glycolic acid, this compound is expected to be soluble in polar organic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is anticipated due to the ability to form hydrogen bonds.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is expected.

-

Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted due to the polar nature of the molecule.

3.3. Experimental Protocol for Solubility Determination

A general workflow for experimentally determining the solubility of this compound is outlined below.

Figure 1: General workflow for determining the equilibrium solubility of a compound.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application. The primary factors influencing its stability are pH, temperature, and light.

4.1. pH-Dependent Stability (Hydrolysis)

Alpha-hydroxy acids can be susceptible to degradation in solution, with the rate of degradation often being pH-dependent.[2][3][4]

-

Acidic Conditions: In strongly acidic solutions, there is a potential for acid-catalyzed dehydration, particularly at elevated temperatures.

-

Neutral Conditions: The compound is expected to be relatively stable at neutral pH.

-

Alkaline Conditions: In basic solutions, the carboxylic acid will be deprotonated to the carboxylate, which is generally more stable towards decarboxylation than the protonated form. However, at very high pH and temperature, other degradation pathways may be initiated.

4.2. Thermal Stability

The thermal stability of this compound is influenced by the strength of its covalent bonds. The carbon-fluorine bond is known to be one of the strongest single bonds in organic chemistry, suggesting that cleavage of this bond is unlikely under moderate heating.[5][6][7] However, like other alpha-hydroxy acids, decarboxylation or dehydration are potential thermal degradation pathways, especially at temperatures approaching its boiling point.

4.3. Photostability

Many organic molecules are susceptible to degradation upon exposure to light, particularly UV radiation. A photostability study would be necessary to determine the sensitivity of this compound to light. Degradation could be initiated by the absorption of photons, leading to the formation of reactive species and subsequent decomposition.

4.4. Experimental Protocols for Stability Assessment

A logical approach to assessing the stability of this compound is presented in the following diagram.

Figure 2: A systematic approach for evaluating the stability of a new chemical entity.

Potential Degradation Pathways

Based on the structure of this compound and the known reactivity of similar compounds, several degradation pathways can be postulated:

-

Decarboxylation: The loss of carbon dioxide from the carboxylic acid group, potentially accelerated by heat.

-

Dehydration: Elimination of a water molecule to form 2-fluoroacrylic acid. This is a common reaction for alpha-hydroxy acids, often catalyzed by acid and heat.

-

Oxidation: The secondary alcohol group could be oxidized to a ketone, forming 3-fluoro-2-oxopropanoic acid.

Analytical Methodologies

The development of a robust analytical method is essential for both solubility and stability studies.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection would be a suitable starting point for quantification. Given the lack of a strong chromophore, detection at low wavelengths (e.g., 210 nm) would be necessary.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS would be invaluable for confirming the identity of the parent compound and for identifying and characterizing any degradation products formed during stability studies.

Conclusion

While direct experimental data on the solubility and stability of this compound are currently limited, this technical guide provides a comprehensive analysis based on its chemical structure and comparison with analogous compounds. The molecule is predicted to be highly soluble in water and polar organic solvents. Its stability is expected to be influenced by pH and temperature, with potential degradation pathways including decarboxylation and dehydration. The provided experimental protocols offer a clear roadmap for researchers to generate the specific data required for their drug development and research applications. Further experimental investigation is warranted to definitively establish the solubility and stability profile of this promising compound.

References

- 1. This compound | C3H5FO3 | CID 3013882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Understanding the Role of pH in Cosmetics Production [xj-beauty.com]

- 3. kblcosmetics.com [kblcosmetics.com]

- 4. skintherapyletter.com [skintherapyletter.com]

- 5. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

Unraveling the Biological Profile of 3-Fluoro-2-hydroxypropanoic Acid: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-hydroxypropanoic acid, a fluorinated derivative of lactic acid, presents a molecule of interest for its potential biological activities. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to target enzymes, and modified cellular uptake. This technical guide aims to provide a comprehensive overview of the known biological activity of this compound. However, a thorough review of the current scientific literature reveals a significant scarcity of specific data on this particular compound.

While direct studies on the biological effects of this compound are limited, we can infer potential activities by examining related compounds and the general principles of how fluorination impacts biological systems. This guide will summarize the available information, highlight the current knowledge gaps, and suggest potential avenues for future research.

Physicochemical Properties and Toxicological Profile

Based on available database information, this compound is classified as harmful if swallowed and may cause skin and serious eye irritation[1]. This toxicological profile is important for handling and in vitro/in vivo studies.

Table 1: Physicochemical and Toxicological Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₅FO₃ | [1] |

| Molecular Weight | 108.07 g/mol | [1] |

| GHS Hazard Statements | H302, H315, H318, H335 | [1] |

Postulated Biological Activity Based on Structural Analogy

Given that this compound is an analog of lactic acid, its biological activity could be linked to metabolic pathways involving lactate and pyruvate. The fluorine substitution at the 3-position may influence its interaction with key enzymes in these pathways.

Potential Interaction with Lactate Dehydrogenase (LDH)

Lactate dehydrogenase is a critical enzyme that catalyzes the reversible conversion of lactate to pyruvate. It is plausible that this compound could act as a substrate or an inhibitor of LDH. The electronegative fluorine atom might affect the binding of the molecule to the active site of the enzyme. Future research should investigate the kinetics of this potential interaction to determine if it acts as a competitive, non-competitive, or uncompetitive inhibitor.

Potential Interaction with the Pyruvate Dehydrogenase (PDC) Complex

The pyruvate dehydrogenase complex is a key regulatory point in cellular metabolism, linking glycolysis to the citric acid cycle. Given the structural similarity to pyruvate, it is conceivable that this compound, or its potential oxidized metabolite, could interact with the PDC. Such an interaction could have significant implications for cellular energy metabolism.

Insights from Related Fluorinated Propanoic Acids

While direct data is lacking, studies on other fluorinated propanoic acids provide some insights into their potential biological effects. For instance, the metabolism of various fluorinated compounds has been shown to be influenced by the position and degree of fluorination[2][3]. Perfluorinated carboxylic acids, for example, have been demonstrated to impact hepatic metabolism[4][5].

Future Research Directions

The current lack of data on the biological activity of this compound presents a clear opportunity for further investigation. The following experimental workflows are proposed to elucidate its biological profile.

Experimental Workflow for Enzyme Inhibition Studies

Caption: Workflow for characterizing the enzyme inhibitory activity of this compound.

Logical Relationship for Investigating Cellular Effects

Caption: Logical workflow for the investigation of the cellular effects of this compound.

Conclusion

References

- 1. This compound | C3H5FO3 | CID 3013882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Perfluorooctanoic acid-induced metabolic disorder via enhancing metabolism of glutamine and fatty acids in human intestinal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomers of 3-Fluoro-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-hydroxypropanoic acid, a fluorinated analog of lactic acid, is a chiral carboxylic acid of significant interest in medicinal chemistry and drug development. The presence of a fluorine atom can profoundly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, making its stereoisomers valuable building blocks for novel therapeutics. This technical guide provides a comprehensive overview of the potential stereoisomers of this compound, including their properties, synthesis, and analytical resolution.

Stereochemistry of this compound

This compound possesses a single stereocenter at the C2 position, giving rise to a pair of enantiomers: (S)-3-fluoro-2-hydroxypropanoic acid and (R)-3-fluoro-2-hydroxypropanoic acid. These enantiomers are non-superimposable mirror images of each other and can exhibit distinct biological activities.

A Comprehensive Review of 3-Fluoro-2-hydroxypropanoic Acid and its Analogs for Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in drug design to enhance metabolic stability, binding affinity, and bioavailability. 3-Fluoro-2-hydroxypropanoic acid, a fluorinated analog of lactic acid, represents a molecule of interest in this regard. However, a comprehensive review of the existing literature reveals a notable scarcity of dedicated studies on this specific compound. In contrast, significant research has been conducted on its isomers and other closely related fluorinated hydroxy acids.

This technical guide provides a detailed overview of the current state of knowledge on this compound, supplemented with in-depth information from studies on its close analogs to offer a broader perspective for researchers in drug development. The content herein is structured to provide a clear comparison of available data, detailed experimental methodologies, and visual representations of relevant biochemical pathways and experimental workflows.

Physicochemical Properties

Key physicochemical properties of this compound have been computed and are available in public databases.[1] These properties are fundamental for understanding its behavior in biological systems and for designing potential drug candidates.

| Property | Value | Source |

| Molecular Formula | C3H5FO3 | PubChem[1] |

| Molecular Weight | 108.07 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 433-47-6 | PubChem[1] |

| XLogP3 | -0.5 | PubChem[1] |

Experimental Protocols: A Case Study in Biocatalytic Synthesis

Due to the limited availability of detailed experimental protocols for the synthesis of this compound, this section presents a comprehensive methodology for the biocatalytic synthesis of its isomer, 2-fluoro-3-hydroxypropionic acid (2-F-3-HP).[2][3][4] This enzymatic approach offers a greener and potentially more specific alternative to traditional chemical synthesis.[2][3][4]

Biocatalytic Synthesis of 2-Fluoro-3-hydroxypropionic Acid

This protocol describes the whole-cell biotransformation for the production of 2-F-3-HP using engineered E. coli.

1. Strain and Plasmid Construction:

-

The synthesis of 2-F-3-HP was achieved using an engineered E. coli strain co-expressing three key enzymes: methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and a malonate transmembrane protein (MadLM).[2][4]

-

These genes were housed in a two-plasmid system to facilitate their expression.[2]

2. Culture and Induction:

-

The engineered E. coli strain is cultured in a suitable growth medium (e.g., LB broth) with appropriate antibiotics to maintain the plasmids.

-

Gene expression is induced by the addition of an inducer molecule (e.g., arabinose) at a specific cell density.

3. Whole-Cell Biotransformation:

-

The cultured and induced cells are harvested and resuspended in a transformation buffer.

-

The biotransformation is initiated by the addition of the substrate, 2-fluoromalonic acid (2-FMA).[2]

-

The reaction is carried out under controlled conditions of temperature and agitation.

4. Product Analysis and Quantification:

-

The concentration of the product, 2-fluoro-3-hydroxypropionic acid, is monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[3]

-

¹⁹F-NMR can be used for the structural confirmation of the fluorinated product.[3]

The workflow for this biocatalytic synthesis is illustrated in the diagram below.

Quantitative Data

The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid yielded the following quantitative result.[2][4]

| Parameter | Value | Unit | Reference |

| Product Concentration | 50.0 | mg/L | [2][4] |

| Transformation Time | 24 | hours | [2][4] |

Signaling and Metabolic Pathways

Direct involvement of this compound in specific signaling or metabolic pathways has not been reported in the literature. However, to provide a relevant biological context, the well-established metabolic pathway for the production of the parent compound, 3-hydroxypropanoic acid (3-HP), from glycerol is presented.[5] This pathway is of significant interest for the bio-based production of valuable chemicals.[5]

The CoA-dependent pathway for 3-HP synthesis from glycerol involves a series of enzymatic conversions.[5]

References

- 1. This compound | C3H5FO3 | CID 3013882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria [frontiersin.org]

A Technical Guide to the Commercial Availability and Synthesis of 3-Fluoro-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 3-Fluoro-2-hydroxypropanoic acid, a fluorinated building block with potential applications in medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can significantly alter their biological properties, making fluorinated compounds like this compound valuable for creating novel therapeutics. This document details available suppliers, provides insights into synthetic methodologies, and visualizes a general synthetic workflow.

Commercial Availability

This compound is commercially available, primarily as its individual enantiomers, (S)-3-Fluoro-2-hydroxypropanoic acid and (R)-3-Fluoro-2-hydroxypropanoic acid. The racemic mixture is less commonly listed. The following tables summarize the availability of these compounds from various chemical suppliers.

Table 1: Commercial Availability of (S)-3-Fluoro-2-hydroxypropanoic acid

| Supplier | Catalog Number | Purity | Pack Size | Availability |

| Fluorochem | F761522 | 95% | 1 g | In Stock (UK, Germany, China)[1] |

| Aaronchem | AR01DXMK | 95% | 50 mg, 100 mg | 2-3 weeks[2] |

| ChemScene | CS-W017789 | - | - | Inquire |

| BLDpharm | BD126792 | - | - | Inquire[3] |

Table 2: Commercial Availability of (R)-3-Fluoro-2-hydroxypropanoic acid

| Supplier | Catalog Number | Purity | Pack Size | Availability |

| Biosynth | DAA13092 | - | - | Inquire[4] |

Table 3: Commercial Availability of this compound (Racemic)

| Supplier | Catalog Number | Purity | Pack Size | Availability |

| Matrix Fine Chemicals | MM433476N20 | - | - | Inquire[5] |

Physicochemical Properties

A summary of the key computed properties for this compound is provided below.

Table 4: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C3H5FO3 | PubChem[6] |

| Molecular Weight | 108.07 g/mol | PubChem[6] |

| IUPAC Name | This compound | PubChem[6] |

| CAS Number | 433-47-6 | PubChem[6] |

| InChIKey | UYIAUFVPRSSBGY-UHFFFAOYSA-N | PubChem[6] |

Experimental Protocols: Synthesis Approaches

A plausible chemical synthesis workflow for this compound is outlined below. This generalized pathway is based on established organic chemistry principles for the synthesis of alpha-hydroxy acids and fluorinated compounds.

Caption: A generalized synthetic workflow for this compound.

Potential Applications in Drug Development

Fluorinated organic compounds are of significant interest in drug discovery. The substitution of hydrogen with fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[9] this compound, as a chiral building block, can be incorporated into larger molecules to introduce a stereospecific fluorinated moiety. While specific biological activities or signaling pathway involvements for this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Its utility lies in its potential as a precursor or intermediate in the synthesis of more complex fluorinated pharmaceuticals.

Conclusion

This compound is a commercially accessible fluorinated building block, primarily available as its (S)- and (R)-enantiomers. While detailed, publicly available synthesis protocols are scarce, general synthetic strategies can be inferred from the synthesis of analogous compounds. Given the importance of fluorine in modern drug design, this compound represents a valuable tool for medicinal chemists and researchers in the development of novel therapeutics. Further research into its biological activities and applications is warranted.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 97643-52-2 | MFCD19230775 | (2S)-3-Fluoro-2-hydroxypropanoic acid [aaronchem.com]

- 3. 97643-52-2|(2S)-3-Fluoro-2-hydroxypropanoic acid|BLD Pharm [bldpharm.com]

- 4. (2R)-3-Fluoro-2-hydroxypropanoic acid | 3130-92-5 | DAA13092 [biosynth.com]

- 5. This compound | CAS 433-47-6 [matrix-fine-chemicals.com]

- 6. This compound | C3H5FO3 | CID 3013882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Fluoro-organic Molecular Synthesis Strategy to Expand Drug Development - Fluoropharm [fluoropharm.com]

Unraveling the Molecular Journey: A Technical Guide to the Mechanism of Action of 3-Fluoro-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-hydroxypropanoic acid, a fluorinated analog of lactic acid, is emerging as a significant tool in metabolic research, primarily through its interaction with key cellular transport and enzymatic systems. This technical guide delineates the current understanding of its mechanism of action, focusing on its role as a substrate for monocarboxylate transporter 1 (MCT1) and its potential metabolism by lactate dehydrogenase (LDH). This document provides an in-depth overview of the signaling pathways involved, detailed experimental protocols for its study, and a summary of the available quantitative data to facilitate further research and drug development efforts.

Core Mechanism of Action: A Dual Interaction with Cellular Metabolism

The primary mechanism of action of this compound revolves around its structural similarity to L-lactate, allowing it to interact with the cellular machinery responsible for lactate transport and metabolism. The two key players in this interaction are the monocarboxylate transporter 1 (MCT1) and the enzyme lactate dehydrogenase (LDH).

Substrate for Monocarboxylate Transporter 1 (MCT1)

Evidence strongly indicates that this compound is a substrate for MCT1, a proton-linked plasma membrane transporter responsible for the transport of monocarboxylates such as lactate, pyruvate, and ketone bodies across the cell membrane.[1][2] The radiolabeled form of the compound, (±)-[18F]-3-fluoro-2-hydroxypropionate ([18F]-FLac), has been successfully validated as a positron emission tomography (PET) tracer for monitoring MCT1-dependent lactate uptake in vivo.[3][4] This demonstrates that the compound is recognized and transported by MCT1 into the cell.

The transport of this compound via MCT1 is a critical step in its mechanism of action, as it allows the compound to enter the intracellular environment where it can then interact with other cellular components, such as LDH.

Interaction with Lactate Dehydrogenase (LDH)

Once inside the cell, this compound is a potential substrate for lactate dehydrogenase (LDH), an enzyme that catalyzes the reversible conversion of lactate to pyruvate.[5][6] It is hypothesized that LDH can metabolize this compound to 3-fluoropyruvate. This metabolic conversion is a crucial aspect of its mechanism, as the resulting 3-fluoropyruvate can have its own distinct downstream effects.

Quantitative Data

| Compound/Substrate | Transporter/Enzyme | Parameter | Value | Reference |

| L-Lactate | MCT1 | Km | 3-5 mM | [7] |

| L-Lactate | MCT2 | Km | ~0.7 mM | [8] |

| L-Lactate | MCT4 | Km | 28-34 mM | [2] |

| Pyruvate | LDH | Km | Varies by isoform | [9] |

| Oxamic acid | LDH | Ki | Varies by isoform | [4] |

| AZD3965 | MCT1 | IC50 | Varies by cell line | [10] |

Note: The lack of specific Ki and IC50 values for this compound represents a key area for future research to fully characterize its potency and selectivity.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted to study the mechanism of action of this compound.

Monocarboxylate Transporter (MCT) Uptake Assay

This protocol is designed to measure the uptake of a substrate, such as this compound, into cells expressing MCTs. A radiolabeled version of the compound is typically used.

Objective: To quantify the rate of MCT-mediated transport of this compound into cells.

Materials:

-

Cell line expressing MCT1 (e.g., SiHa, SQD9, or engineered cell lines)[7]

-

Cell culture medium and supplements

-

Radiolabeled [18F]-3-fluoro-2-hydroxypropionate

-

Krebs-Ringer-HEPES (KRH) buffer

-

MCT1 inhibitor (e.g., AR-C155858 or AZD3965) for control experiments[7]

-

Scintillation counter

Procedure:

-

Cell Culture: Plate cells in a multi-well format and grow to a confluent monolayer.

-

Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells with or without an MCT1 inhibitor in KRH buffer for a specified time (e.g., 30-60 minutes) at 37°C.

-

Uptake Initiation: Remove the pre-incubation buffer and add KRH buffer containing [18F]-3-fluoro-2-hydroxypropionate.

-

Uptake Termination: At various time points, rapidly terminate the uptake by aspirating the radioactive buffer and washing the cells multiple times with ice-cold KRH buffer.

-

Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. Compare the uptake in the presence and absence of the MCT1 inhibitor to determine the specific MCT1-mediated transport.

Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol is used to determine if this compound inhibits the enzymatic activity of LDH.

Objective: To measure the inhibitory effect of this compound on LDH activity.

Materials:

-

Purified LDH enzyme (e.g., rabbit muscle LDH)

-

LDH assay buffer (e.g., potassium phosphate buffer)

-

Substrate (pyruvate or lactate)

-

Cofactor (NADH or NAD+)

-

This compound at various concentrations

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a microplate or cuvette, prepare a reaction mixture containing LDH assay buffer, NADH, and varying concentrations of this compound. Include a control with no inhibitor.

-

Enzyme Addition: Add the purified LDH enzyme to the reaction mixture and incubate for a short period to allow for any inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (pyruvate).

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mode of inhibition and the Ki value.

Conclusion and Future Directions

This compound serves as a valuable probe for studying cellular metabolism, primarily through its transport by MCT1. Its subsequent potential metabolism by LDH to 3-fluoropyruvate opens avenues for investigating downstream metabolic consequences. While its utility as a PET tracer is well-established, a significant knowledge gap exists regarding its specific binding affinities and inhibitory constants for MCT1 and LDH.

Future research should focus on:

-

Determining the Ki and IC50 values of this compound for various MCT isoforms and LDH isoenzymes to characterize its potency and selectivity.

-

Elucidating the downstream metabolic effects of 3-fluoropyruvate within the cell.

-

Exploring the therapeutic potential of targeting MCT1 with fluorinated lactate analogs in diseases characterized by metabolic dysregulation, such as cancer.

By addressing these questions, the scientific community can fully harness the potential of this compound as both a research tool and a potential therapeutic agent.

References

- 1. Lactate transport inhibition therapeutically reprograms fibroblast metabolism in experimental pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The low-affinity monocarboxylate transporter MCT4 is adapted to the export of lactate in highly glycolytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of lactic dehydrogenase as a way to increase the anti-proliferative effect of multi-targeted kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lactate transported by MCT1 plays an active role in promoting mitochondrial biogenesis and enhancing TCA flux in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic Kinetic Properties of the Lactate Dehydrogenase Isoenzyme C4 of the Plateau Pika (Ochotona curzoniae) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 3-Fluoro-2-hydroxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of 3-Fluoro-2-hydroxypropanoic acid, a valuable chiral building block in pharmaceutical and medicinal chemistry. The primary method detailed is the biocatalytic asymmetric reduction of its precursor, ethyl 3-fluoro-2-oxopropanoate, utilizing a ketoreductase (KRED) to achieve high enantioselectivity. An alternative method involving asymmetric hydrogenation is also discussed. This guide includes protocols for the synthesis of the starting material, the enzymatic reduction, and product purification, along with data presentation and visualizations to aid in experimental design and execution.

Introduction

Chiral α-hydroxy acids containing fluorine are of significant interest in drug development due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability and altered acidity. The enantioselective synthesis of this compound presents a synthetic challenge in establishing the stereocenter adjacent to the fluorine-bearing carbon. Biocatalysis, particularly the use of ketoreductases (KREDs), has emerged as a powerful tool for the stereoselective reduction of α-keto esters, offering high enantiomeric excess (ee), mild reaction conditions, and environmental compatibility. This document outlines a reliable method for the synthesis of enantiomerically enriched this compound.

Synthesis of the Precursor: Ethyl 3-fluoro-2-oxopropanoate

The synthesis of the key precursor, ethyl 3-fluoro-2-oxopropanoate, is a critical first step. A common method for the preparation of α-keto esters is through the oxidation of the corresponding α-hydroxy esters. Alternatively, fluorination of a suitable precursor can be employed.

Protocol 1: Synthesis of Ethyl 3-fluoro-2-oxopropanoate

Materials:

-

Ethyl 3-fluoro-2-hydroxypropanoate

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium thiosulfate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve ethyl 3-fluoro-2-hydroxypropanoate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously for 15 minutes.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure ethyl 3-fluoro-2-oxopropanoate.

Enantioselective Synthesis of this compound

The core of this application note is the highly enantioselective reduction of ethyl 3-fluoro-2-oxopropanoate. Biocatalytic reduction using ketoreductases is the preferred method.

Biocatalytic Reduction using Ketoreductases (KREDs)

Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones and aldehydes to their corresponding alcohols. A wide range of commercially available KREDs can be screened to find an enzyme with the desired stereoselectivity (for either the (R) or (S)-enantiomer) and activity towards ethyl 3-fluoro-2-oxopropanoate. A cofactor regeneration system, typically using an alcohol dehydrogenase and a sacrificial alcohol (e.g., isopropanol) or a glucose dehydrogenase and glucose, is essential for driving the reaction to completion.

Protocol 2: KRED-Mediated Enantioselective Reduction

Materials:

-

Ethyl 3-fluoro-2-oxopropanoate

-

Ketoreductase (KRED) screening kit (e.g., from Codexis, Almac, or other suppliers)

-

NADP⁺ or NAD⁺ (depending on the KRED's cofactor preference)

-

Glucose dehydrogenase (GDH)

-

D-Glucose

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Screening (Small Scale):

-

In separate vials, prepare a reaction mixture containing potassium phosphate buffer, ethyl 3-fluoro-2-oxopropanoate (e.g., 10 mM), NAD(P)H cofactor (e.g., 1 mM), a cofactor regeneration system (e.g., glucose and GDH), and a specific KRED from the screening kit.

-

Incubate the reactions at a controlled temperature (typically 25-37 °C) with shaking.

-

Monitor the conversion and enantiomeric excess (ee) at different time points (e.g., 4, 8, 24 hours) by chiral HPLC or GC analysis of the product, ethyl 3-fluoro-2-hydroxypropanoate.

-

-

Preparative Scale Synthesis (Based on optimal KRED from screening):

-

In a reaction vessel, prepare a solution of potassium phosphate buffer (pH 7.0).

-

Add D-glucose (e.g., 1.5 eq), NADP⁺ (e.g., 0.01 eq), and the selected KRED and GDH.

-

Add the substrate, ethyl 3-fluoro-2-oxopropanoate (1.0 eq).

-

Stir the reaction mixture at the optimal temperature determined from the screening.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, acidify the reaction mixture to pH ~2 with HCl (e.g., 1 M).

-

Extract the product with ethyl acetate (3 x V).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude ethyl 3-fluoro-2-hydroxypropanoate.

-

-

Hydrolysis to the final acid:

-

Dissolve the crude ester in a mixture of THF and water.

-

Add LiOH (1.5 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~2 with HCl (1 M).

-

Extract the product, this compound, with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the final product.

-

Data Presentation

The following table summarizes hypothetical results from a KRED screening for the reduction of ethyl 3-fluoro-2-oxopropanoate, illustrating how to present such data.

| KRED ID | Substrate Conc. (mM) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) | Product Enantiomer |

| KRED-A1 | 10 | 24 | 95 | 98 | (S) |

| KRED-A2 | 10 | 24 | 88 | 92 | (S) |

| KRED-B1 | 10 | 24 | 99 | >99 | (R) |

| KRED-B2 | 10 | 24 | 75 | 85 | (R) |

Visualization of Workflows and Relationships

Experimental Workflow

The overall experimental workflow for the enantioselective synthesis is depicted below.

Caption: Overall workflow for the enantioselective synthesis.

Key Factors Influencing Enantioselectivity

The success of the biocatalytic reduction is dependent on several key factors.

Caption: Factors influencing the enantioselectivity of the bioreduction.

Alternative Method: Asymmetric Hydrogenation

For laboratories not equipped for biocatalysis, asymmetric hydrogenation offers a viable chemical alternative. This method typically involves the use of a chiral transition metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine ligands) to reduce the keto group of ethyl 3-fluoro-2-oxopropanoate with high enantioselectivity.

General Protocol Outline:

-

Catalyst Preparation: The active catalyst is typically prepared in situ by reacting a metal precursor (e.g., [Rh(COD)₂]BF₄) with a chiral ligand (e.g., a derivative of BINAP or another chiral phosphine) in a suitable solvent under an inert atmosphere.

-

Hydrogenation: The substrate, ethyl 3-fluoro-2-oxopropanoate, is dissolved in a degassed solvent and added to the catalyst solution. The reaction is then carried out under a hydrogen atmosphere (pressure and temperature will vary depending on the catalyst system).

-

Work-up and Purification: After the reaction is complete, the solvent is removed, and the product is purified by chromatography to remove the catalyst and any byproducts.

-

Hydrolysis: The resulting chiral ester is then hydrolyzed to the desired carboxylic acid as described in Protocol 2.

Note: Optimization of the catalyst, ligand, solvent, temperature, and hydrogen pressure is crucial for achieving high conversion and enantioselectivity.

Conclusion

The enantioselective synthesis of this compound is effectively achieved through the biocatalytic reduction of its corresponding α-keto ester. The use of ketoreductases provides a green and highly selective method for obtaining either enantiomer in high purity. This application note provides a comprehensive guide for researchers to successfully implement this synthetic strategy. Careful screening of enzymes and optimization of reaction conditions are paramount to achieving the desired outcome. The alternative asymmetric hydrogenation route also presents a powerful, albeit more optimization-intensive, approach.

Application Notes and Protocols: 3-Fluoro-2-hydroxypropanoic Acid as a Metabolic Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-hydroxypropanoic acid, also known as β-fluorolactic acid, is a structural analog of L-lactate. While not a direct metabolic inhibitor itself, it serves as a pro-inhibitor that can be enzymatically converted into the active metabolic inhibitor, 3-fluoropyruvate. This conversion is catalyzed by lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. 3-fluoropyruvate, in turn, has been shown to inhibit crucial enzymes in central carbon metabolism, namely lactate dehydrogenase and the pyruvate dehydrogenase complex (PDH). This document provides detailed application notes and protocols for utilizing this compound to induce metabolic inhibition in a research setting.

Mechanism of Action